3,4,5-Trimethoxybenzaldehyde
CAS No.: 86-81-7
Cat. No.: VC21140686
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86-81-7 |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.20 g/mol |
IUPAC Name | 3,4,5-trimethoxybenzaldehyde |
Standard InChI | InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3 |
Standard InChI Key | OPHQOIGEOHXOGX-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C=O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=O |
Introduction
Physical and Chemical Properties
3,4,5-Trimethoxybenzaldehyde possesses well-defined physical and chemical characteristics that influence its behavior in various chemical reactions and applications. The compound appears as white crystals or flakes at room temperature .
Fundamental Properties
The basic physical and chemical properties of 3,4,5-Trimethoxybenzaldehyde are summarized in the following table:
Property | Value |
---|---|
CAS Number | 86-81-7 |
Molecular Formula | C₁₀H₁₂O₄ or (CH₃O)₃C₆H₂CHO |
Molecular Weight | 196.20 g/mol |
Physical Appearance | White crystals or flakes |
Melting Point | 73°C to 77°C |
Boiling Point | 163°C to 165°C (at 10 mmHg) |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
Charge | 0 |
Structural Identifiers
For research and database purposes, several structural identifiers are used to precisely characterize 3,4,5-Trimethoxybenzaldehyde:
Identifier Type | Value |
---|---|
SMILES Notation | COC1=CC(C=O)=CC(OC)=C1OC |
InChIKey | OPHQOIGEOHXOGX-UHFFFAOYSA-N |
PubChem CID | 6858 |
Synthesis Methods
Synthesis from p-Cresol
One efficient synthetic pathway utilizes p-cresol as the starting material. This multi-step process involves:
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Bromination of p-cresol
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Hydrolysis of the brominated intermediate
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Methoxylation of the resulting compound
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Methylation to form the final product
Solubility Characteristics
The solubility profile of 3,4,5-Trimethoxybenzaldehyde has been extensively studied across various solvents and temperature conditions, providing valuable data for crystallization processes and other applications requiring dissolution of this compound.
Solubility in Pure Organic Solvents
The solubility of 3,4,5-Trimethoxybenzaldehyde has been determined in 16 pure organic solvents across temperatures ranging from 278.15 K to 313.15 K. The solubility consistently increases with temperature in all solvents tested .
Solvent | Minimum Solubility | Maximum Solubility |
---|---|---|
i-butanol | 0.004507 mol·mol⁻¹ at 278.15 K | Higher at elevated temperatures |
DMF | Higher at lower temperatures | 0.3769 mol·mol⁻¹ at 313.15 K |
Water | 1.49 mg/L at 25°C | - |
Other solvents | Variable | Variable |
The compound is also soluble in alcohols, toluene, acetone, and methanol .
Solubility in Aqueous Mixed Solvents
Studies on the solubility of 3,4,5-Trimethoxybenzaldehyde in aqueous mixed solvents reveal interesting patterns:
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The solubility in water + alcohol mixtures is lower than in water + DMF or water + acetone mixtures
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The maximum solubility (0.3669 mol·mol⁻¹) occurs in water + DMF at 313.15 K with a solvent composition of x₂ = 0.9
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The minimum solubility (0.0002010 mol·mol⁻¹) occurs in water + ethanol at 278.15 K with a solvent composition of x₂ = 0.1
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The maximum solubility is approximately 1800 times higher than the minimum solubility
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A cosolvency phenomenon is observed in water + alcohol solvent systems
Thermodynamic Modeling of Solubility
Several thermodynamic models have been applied to correlate the solubility data of 3,4,5-Trimethoxybenzaldehyde:
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The λh model
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The Yaws model
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The modified Apelblat model
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The modified Jouyban–Acree model
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The Sun model
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The nonrandom two-liquid (NRTL) model
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The Wilson model
Among these, the modified Apelblat equation best correlates the solubility data in pure organic solvents, with relative average deviation (RAD) and root-mean-square deviation (RMSD) values less than 0.0262 and 0.00353, respectively . For aqueous mixed solvents, the Wilson model and the NRTL model provide better correlation results .
Applications and Biological Activity
3,4,5-Trimethoxybenzaldehyde has several important applications in pharmaceutical synthesis and demonstrates interesting biological activities.
Pharmaceutical Applications
The compound serves as a key intermediate in the synthesis of several important pharmaceutical agents:
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Trimethoprim Synthesis: 3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine), an antibacterial agent. Trimethoprim is notable for significantly strengthening the bactericidal activity of sulfanilamide preparations .
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Psychedelic Phenethylamines: The compound is used in the synthesis of certain psychedelic phenethylamines, which have research applications in neuropharmacology .
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Isoamoenylin Synthesis: 3,4,5-Trimethoxybenzaldehyde is used in the synthesis of Isoamoenylin, which exhibits moderate antioxidative and weak antibacterial activities .
Biochemical Activities
Several interesting biochemical activities have been reported for 3,4,5-Trimethoxybenzaldehyde:
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Tubulin Interaction: As an A-ring analogue of colchicine, 3,4,5-trimethoxybenzaldehyde can significantly inhibit the antimitotic drug IKP104-induced unfolding of tubulin .
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GTP Hydrolysis Stimulation: The compound stimulates tubulin-dependent GTP hydrolysis. At a concentration of 1 mM, it shows significant stimulation of this reaction, leading to the formation of 33.1 nM of GDP .
Industrial Applications
Beyond pharmaceutical uses, 3,4,5-Trimethoxybenzaldehyde finds application in the production of plastic additives .
Toxicological and Ecological Information
Understanding the toxicological and ecological profile of 3,4,5-Trimethoxybenzaldehyde is essential for its safe handling and environmental management.
Toxicological Profile
3,4,5-Trimethoxybenzaldehyde is classified as harmful if swallowed, necessitating appropriate handling procedures . While comprehensive toxicological data is limited in the search results, this hazard classification indicates potential for acute toxicity via oral exposure.
Ecological Characteristics
The ecological behavior of 3,4,5-Trimethoxybenzaldehyde has been characterized in terms of environmental persistence and distribution:
Ecological Parameter | Value/Classification |
---|---|
Persistence in Water/Soil | HIGH |
Persistence in Air | HIGH |
Bioaccumulation Potential | LOW (LogKOW = 1.39) |
Mobility in Soil | LOW (KOC = 53.98) |
These parameters suggest that while 3,4,5-Trimethoxybenzaldehyde persists in environmental compartments, it has limited potential for bioaccumulation and mobility in soil, which partially mitigates its environmental impact.
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